molecular formula C10H6INO2 B13027555 6-Iodo-1-nitronaphthalene

6-Iodo-1-nitronaphthalene

Cat. No.: B13027555
M. Wt: 299.06 g/mol
InChI Key: OGUAVNCBOWAOOU-UHFFFAOYSA-N
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Description

6-Iodo-1-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of an iodine atom and a nitro group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1-nitronaphthalene typically involves the iodination of 1-nitronaphthalene. The process can be carried out using iodine monochloride in the presence of sulfuric acid, which acts as a strong iodinating agent . The reaction conditions are carefully controlled to ensure high regioselectivity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-1-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.

Major Products Formed:

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Reduction: Formation of 6-Iodo-1-aminonaphthalene.

    Oxidation: Formation of various oxidized derivatives of the nitro group.

Scientific Research Applications

6-Iodo-1-nitronaphthalene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Iodo-1-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 6-Iodo-1-nitronaphthalene is unique due to the presence of both an iodine atom and a nitro group on the naphthalene ring. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

6-iodo-1-nitronaphthalene

InChI

InChI=1S/C10H6INO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H

InChI Key

OGUAVNCBOWAOOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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